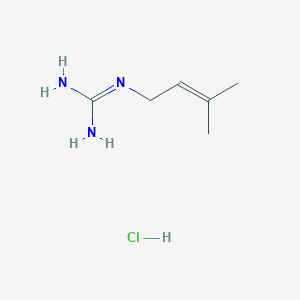
1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride, also known as MGBG, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in the 1960s and has since been investigated for its effects on cancer cells and other biological systems. In
科学的研究の応用
Protein Folding and Stability
Guanidine hydrochloride is widely recognized for its role in the study of protein folding and stability. It has been discovered that low concentrations of guanidine hydrochloride can induce the refolding of acid-unfolded proteins, stabilizing the molten globule state, which is a partially folded state of the protein with secondary structure but disordered tertiary structure. This property is crucial for understanding protein structure-function relationships and has implications in studying disease-related protein misfolding and aggregation (Hagihara et al., 1993).
DNA Adducts and Mutagenesis
Research into the mutagenic effects of chemicals has also utilized guanidine derivatives. Diepoxybutane (DEB), a metabolite of 1,3-butadiene, forms N-7-guanine adducts, which are critical for understanding the mechanism of chemical-induced carcinogenesis. These adducts can lead to mutations and cancer if not repaired before DNA replication. The study of these adducts sheds light on the molecular mechanisms underlying the mutagenicity and carcinogenicity of environmental chemicals (Tretyakova et al., 1997).
Nucleic Acid Isolation
Guanidine hydrochloride is also employed in the isolation of nucleic acids from various biological samples. Its ability to precipitate nucleic acids efficiently makes it an essential tool for molecular biology research, enabling the rapid and clean extraction of DNA and RNA for further analysis (Bowtell, 1987).
Antiviral Research
The exploration of guanidine analogs has led to the discovery of compounds with potent antiviral activity. For instance, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG) has been found to inhibit the replication of various herpesviruses more effectively than acyclovir, a standard antiviral drug. This discovery opens up new avenues for the development of more effective antiviral therapies (Cheng et al., 1983).
特性
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPDBRMGGUYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

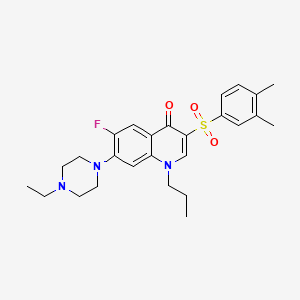

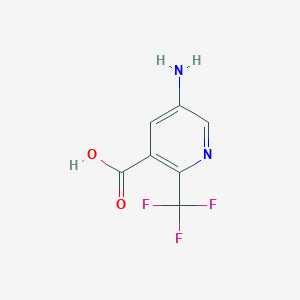
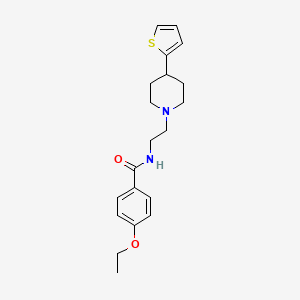

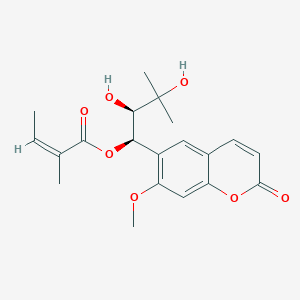
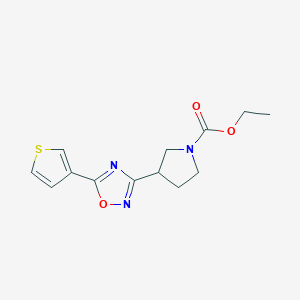
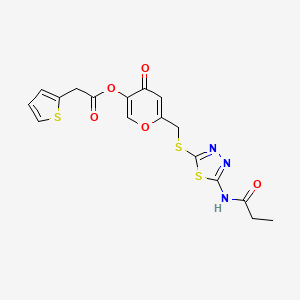
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2731679.png)
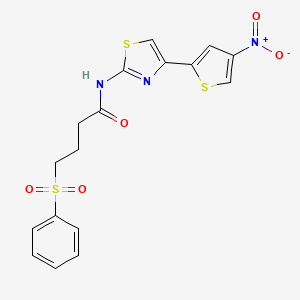
![Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731681.png)

![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2731683.png)
![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2731687.png)